
2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C19H20O3 and its molecular weight is 296.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthetic Applications
Research has shown the potential of palladium complexes in catalyzing methoxycarbonylation reactions, leading to the selective formation of unsaturated esters or cascade reactions to α,ω-diesters. For example, the methoxycarbonylation of phenylethyne can yield methyl cinnamate with high activity and regioselectivity, demonstrating the utility of these catalysts in synthesizing complex esters and diesters from simple alkynes (Núñez Magro et al., 2010).
Photochemical Behavior
Substituent-dependent studies on trans-4-(N-arylamino)stilbenes have revealed that the photochemical behavior in solvents more polar than THF is strongly influenced by the substituent in the N-aryl group. This behavior is attributed to the formation of a twisted intramolecular charge transfer (TICT) state, highlighting the impact of molecular structure on photochemical properties (Yang et al., 2004).
Material Science and Polymer Chemistry
Studies on the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones demonstrate innovative routes to carbocycles. This research provides insights into the development of new synthetic methodologies for constructing complex molecular architectures (Mukai et al., 2003).
Corrosion Inhibition
Investigations into methyl-substituted phenyl-containing dithiocarbamate compounds have identified them as effective corrosion inhibitors for steel in acidic solutions. This highlights the potential of organic compounds in protecting metals against corrosion, offering a more environmentally friendly alternative to traditional inhibitors (Kıcır et al., 2016).
Antiproliferative Assays and Potential HDAC Inhibitors
Research into the synthesis and antiproliferative assay of triazolyl-2,2-dimethyl-3-phenylpropanoates has identified compounds with potential as histone deacetylase (HDAC) inhibitors. These findings contribute to the development of new therapeutic agents for cancer treatment, underscoring the role of chemical synthesis in medicinal chemistry (El-Rayes et al., 2019).
Properties
IUPAC Name |
(4-benzoyl-2-methylphenyl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13-12-15(17(20)14-8-6-5-7-9-14)10-11-16(13)22-18(21)19(2,3)4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFKARSPTYFZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)OC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride](/img/structure/B2732068.png)
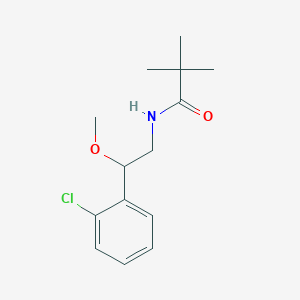
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2732073.png)
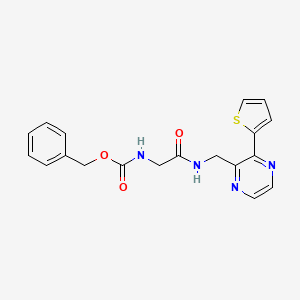

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2732077.png)
![N-(4-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2732078.png)
![1-(3-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2732081.png)
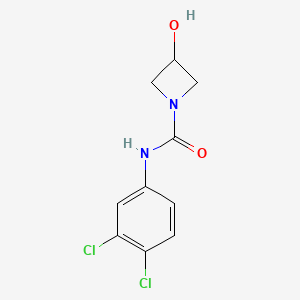
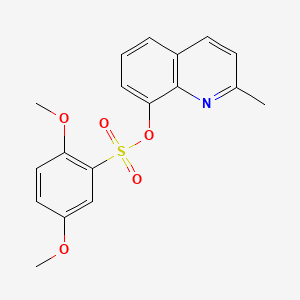
![N-(2-carbamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2732087.png)

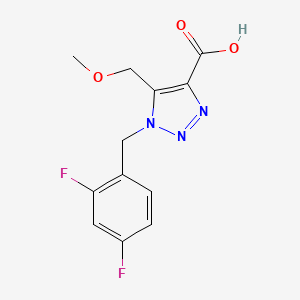
![2-phenyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2732091.png)
